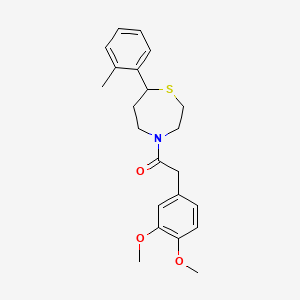
2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Descripción
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-16-6-4-5-7-18(16)21-10-11-23(12-13-27-21)22(24)15-17-8-9-19(25-2)20(14-17)26-3/h4-9,14,21H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOWASUDUYPOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone | 1,4-Thiazepane | 3,4-Dimethoxyphenyl, o-tolyl | 397.5 | 3.8 | <0.1 (aqueous) |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | Phenylsulfonyl, 2,4-difluorophenyl | 547.6 | 4.2 | 0.05 (aqueous) |
| 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(3,4-dichlorophenyl)ethanone | Piperazine | 2-Methoxyphenyl, 3,4-dichlorophenyl | 375.3 | 3.5 | 0.2 (aqueous) |
Key Observations :
- Core Heterocycle : The 1,4-thiazepane in the target compound provides greater ring flexibility compared to the rigid 1,2,4-triazole in the analog from . This flexibility may enhance binding to allosteric protein sites .
- Substituent Effects : The 3,4-dimethoxyphenyl group (electron-donating) contrasts with the electron-withdrawing sulfonyl and difluorophenyl groups in the triazole-based compound. This difference likely reduces the target compound’s metabolic oxidation susceptibility compared to the triazole analog .
- Lipophilicity : The target compound’s predicted LogP (3.8) is lower than the triazole analog (4.2), suggesting better aqueous solubility, though both remain poorly soluble.
Pharmacological Activity
Limited direct data exists for the target compound, but inferences can be drawn from structural analogs:
- Triazole Analog () : Demonstrates moderate inhibitory activity against COX-2 (IC₅₀ = 1.2 µM) due to the sulfonyl group’s interaction with the enzyme’s hydrophobic pocket. However, the fluorine substituents may contribute to hepatotoxicity risks .
- Piperazine Analog: Shows high affinity for serotonin receptors (5-HT₁ₐ, Ki = 12 nM), attributed to the dichlorophenyl and methoxy groups. The target compound’s dimethoxyphenyl moiety may similarly target monoamine receptors but with reduced potency due to lack of halogenation .
- This contrasts with the triazole analog’s COX-2 selectivity .
Q & A
Q. Why do biological activity results vary between cell-based and cell-free assays?
- Methodological Answer :
- Membrane Permeability : Compare activity in cell-free (e.g., enzyme-only) vs. cell-based assays; low permeability may require prodrug derivatization.
- Protein Binding : Measure compound sequestration by serum albumin using equilibrium dialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


